

An In-Depth Technical Guide to 5-(p-Tolyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(p-Tolyl)pyrimidin-2-amine

Cat. No.: B1417891

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Executive Summary

5-(p-Tolyl)pyrimidin-2-amine is a heterocyclic aromatic amine that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its molecular architecture, featuring the well-established 2-aminopyrimidine scaffold, positions it as a valuable building block for the synthesis of targeted therapeutics. The pyrimidine core is a privileged structure, found in numerous FDA-approved drugs, and is known for its ability to mimic phenyl rings while offering improved physicochemical properties and opportunities for specific biological interactions, particularly as a hydrogen-bond donor-acceptor motif in enzyme active sites.^{[1][2][3]} This guide provides a comprehensive overview of the core molecular attributes, a plausible synthetic pathway, expected analytical characterization, and key applications of **5-(p-Tolyl)pyrimidin-2-amine**, with a focus on its role in the development of kinase inhibitors and targeted protein degraders.

Core Molecular Attributes

The fundamental properties of **5-(p-Tolyl)pyrimidin-2-amine** are summarized below. These identifiers are critical for sourcing, regulatory documentation, and computational modeling.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₁ N ₃	[4]
Molecular Weight	185.23 g/mol	[4]
CAS Number	31408-17-0	[4]
IUPAC Name	5-(4-methylphenyl)pyrimidin-2-amine	[5]
Common Synonyms	5-(p-Tolyl)pyrimidin-2-amine	[4]
Storage Conditions	Room temperature, inert atmosphere, protect from light	[5]

The 2-Aminopyrimidine Scaffold: A Privileged Motif in Medicinal Chemistry

The 2-aminopyrimidine core is not merely a structural component but a cornerstone of modern drug design. Its prevalence in therapeutics stems from its remarkable versatility as a bioisostere for other aromatic systems and its intrinsic ability to engage in specific, high-affinity interactions with biological targets.[3]

Key Advantages:

- **Hinge-Binding Motif:** In protein kinases, the 2-aminopyrimidine moiety is a classic "hinge binder." The arrangement of its nitrogen atoms allows it to form crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element in the ATP-binding pocket. This interaction is fundamental to the mechanism of many kinase inhibitors.[6]
- **Physicochemical Properties:** Replacing a phenyl ring with a pyrimidine can favorably modulate a compound's properties. The nitrogen atoms can improve aqueous solubility, alter metabolic stability, and fine-tune the electronic character of the molecule, all of which are critical parameters in drug development.
- **Synthetic Tractability:** Pyrimidine chemistry is well-established, allowing for the facile introduction of diverse substituents at various positions. This enables the systematic

exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[7][8]

The widespread application of this scaffold is evident in the number of pyrimidine-containing drugs approved by the FDA for treating a vast range of diseases, from cancers to infectious diseases and neurological disorders.[2][9]

Synthesis and Characterization

While numerous methods exist for pyrimidine synthesis, a robust and common approach for constructing the 2-aminopyrimidine ring is the condensation of guanidine with a 1,3-dielectrophile precursor.

Plausible Synthetic Protocol: Guanidine Condensation

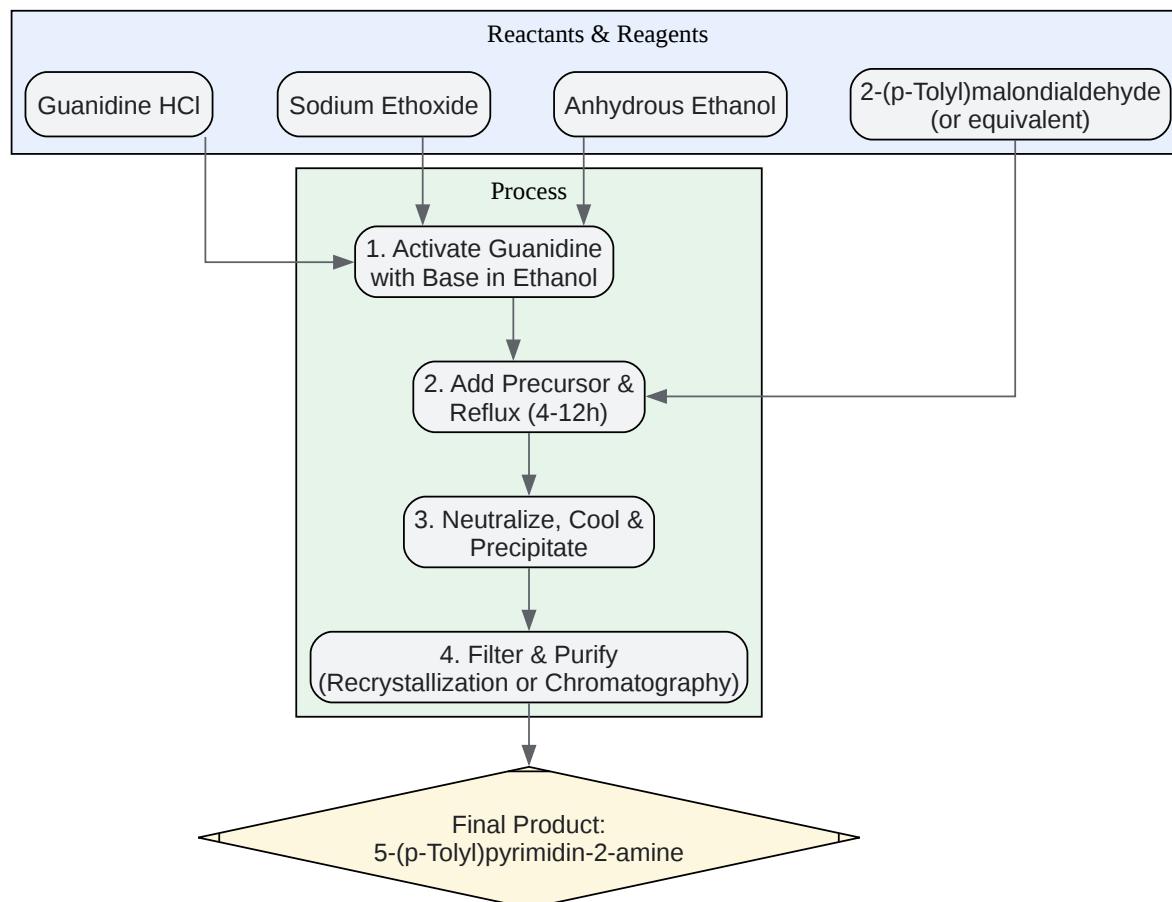
This protocol describes a representative synthesis of **5-(p-Tolyl)pyrimidin-2-amine**. The key causality is the cyclocondensation reaction between guanidine, which provides the N-C-N (amidine) core of the final product, and a β -ketoaldehyde or its equivalent bearing the p-tolyl group.

Step-by-Step Methodology:

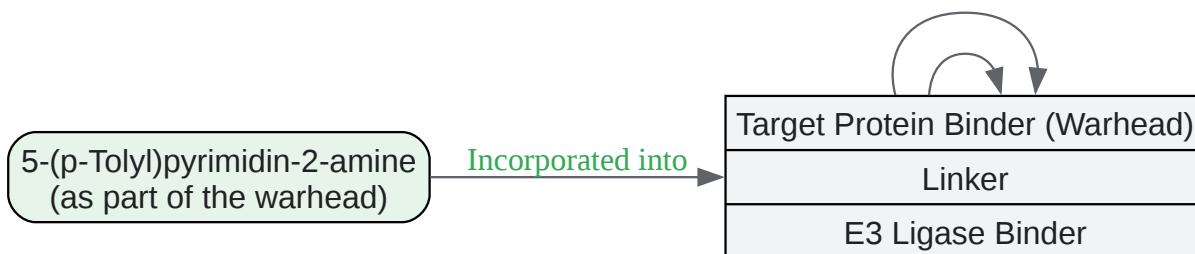
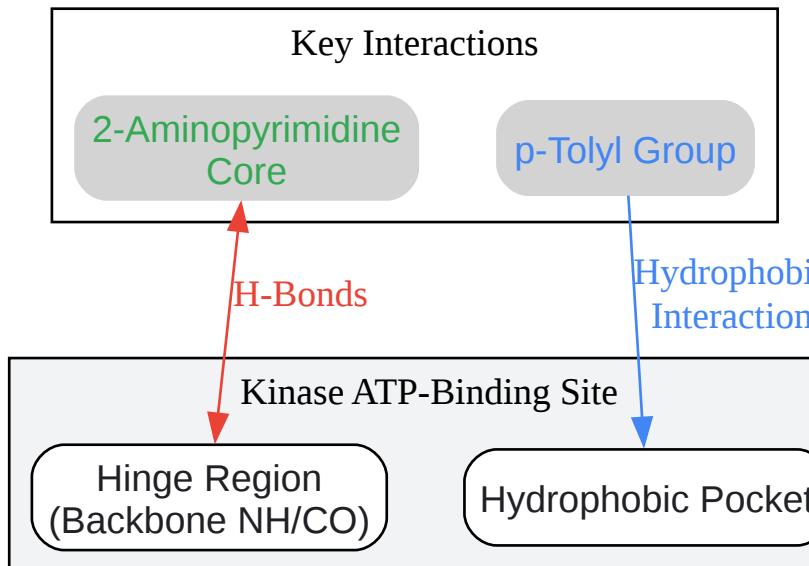
- **Precursor Synthesis:** Synthesize the intermediate, 2-(p-Tolyl)malondialdehyde, or a suitable protected equivalent (e.g., an enol ether). This can often be achieved via a Vilsmeier-Haack type reaction on 1-methyl-4-(prop-1-en-2-yl)benzene or related precursors.
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guanidine hydrochloride (1.2 equivalents) and a base such as sodium methoxide or sodium ethoxide (2.5 equivalents) in anhydrous ethanol.
- **Condensation:** To the stirred solution of activated guanidine, add the 2-(p-Tolyl)malondialdehyde precursor (1.0 equivalent) dissolved in a minimal amount of ethanol.
- **Reaction Execution:** Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) until the pH is ~7. This will precipitate the crude product.
- **Purification:** Filter the crude solid, wash with cold water and then a minimal amount of cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or purify via column chromatography on silica gel to yield the final product, **5-(p-Tolyl)pyrimidin-2-amine**.

Visualizing the Synthetic Workflow



5-(p-Tolyl)pyrimidin-2-amine Derivative



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- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-(p-Tolyl)pyrimidin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1417891#5-p-tolyl-pyrimidin-2-amine-molecular-weight-and-formula>]

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